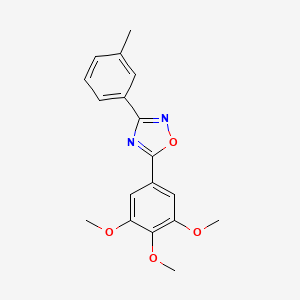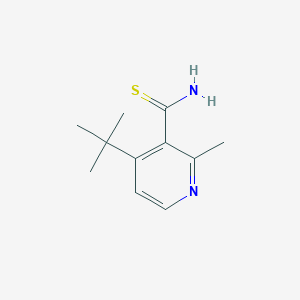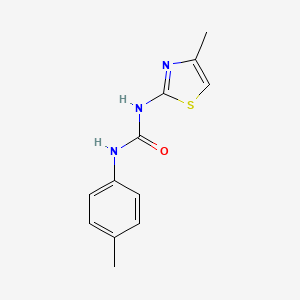
3-(3-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which includes derivatives with diverse biological activities and applications in various scientific fields. These compounds have been studied for their potential medicinal properties and applications in material science.
Synthesis Analysis
- The synthesis of 1,3,4-oxadiazole derivatives, including those with trimethoxyphenyl groups, often involves cyclization reactions of hydrazide derivatives in specific conditions, such as the presence of acetic anhydride (Jin et al., 2006).
- Another synthesis method involves iodine-catalyzed oxidative cyclization of hydrazone derivatives in the presence of potassium carbonate and DMSO (Chennapragada & Palagummi, 2018).
Molecular Structure Analysis
- Oxadiazole derivatives' structures are typically confirmed using techniques like elemental analysis, IR, 1H NMR, and 13C NMR, sometimes supplemented with X-ray crystallographic data (Jin et al., 2006).
Chemical Reactions and Properties
- Oxadiazole compounds can undergo various chemical reactions, including thioetherification and hydrogen peroxide oxidation, to form diverse derivatives with different properties (Chen et al., 2007).
Physical Properties Analysis
- The physical properties of oxadiazole compounds can be influenced by their molecular structure, such as the presence of trimethoxyphenyl groups. These properties include the melting point, solubility, and stability, which are important for their potential applications in material science and medicinal chemistry.
Chemical Properties Analysis
- Oxadiazole derivatives exhibit a range of chemical properties, including potential biological activities. Some of these compounds have shown antiproliferative activities against cancer cells and antifungal properties (Jin et al., 2006; Chen et al., 2007).
- The electron-withdrawing effect of oxadiazole units in some derivatives can impact their redox properties, which is relevant for applications in optoelectronics and material science (Wang et al., 2006).
properties
IUPAC Name |
3-(3-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-6-5-7-12(8-11)17-19-18(24-20-17)13-9-14(21-2)16(23-4)15(10-13)22-3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFQCWLMYDJUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-iodo-4,5-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5532313.png)

![3-(4-fluorophenyl)-11-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5532315.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B5532318.png)

![2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5532329.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-phenylacetamide](/img/structure/B5532358.png)
![[3-(4-morpholinylcarbonothioyl)-1H-indol-1-yl]acetic acid](/img/structure/B5532363.png)
![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[2-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5532378.png)
![2,6-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5532389.png)

![3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}phenyl)-1H-pyrazole](/img/structure/B5532400.png)
![(3-allyl-1-{[2-(2-thienyl)pyrimidin-5-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5532413.png)